2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
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Overview
Description
The compound “2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide” is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Scientific Research Applications
Research Technologies and Methodologies
Analytical Methods for Antioxidant Activity : A variety of assays, such as Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Cupric Reducing Antioxidant Power (CUPRAC), are used to determine the antioxidant activity of chemical compounds. These methods rely on spectrophotometry to assess the kinetics or equilibrium state by monitoring specific wavelength adsorption, which could be applicable for analyzing the antioxidant potential of various compounds including "2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide" (I. Munteanu & C. Apetrei, 2021).
Pharmacophore Design for Kinase Inhibitors : The design and synthesis of compounds with specific scaffolds, such as imidazole, are critical in developing selective inhibitors for enzymes like p38 MAP kinase, which is implicated in proinflammatory cytokine release. This process involves understanding the compound's interaction with the enzyme's active site and can provide insights into the therapeutic potential of new compounds (T. Scior et al., 2011).
Environmental Monitoring of Organic Pollutants : Studies focus on the occurrence, fate, and removal of pharmaceutical compounds and other organic pollutants in wastewater treatment plants. This research highlights the importance of monitoring and managing environmental contamination by various organic compounds, potentially including "this compound", to mitigate their ecological and health impacts (Omar Fawzi Suleiman Khasawneh & P. Palaniandy, 2021).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities . They have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets leads to changes in cellular processes, resulting in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .
Result of Action
The broad range of biological activities exhibited by imidazole derivatives suggests that they can induce a variety of molecular and cellular changes .
Future Directions
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-24-16-5-3-2-4-15(16)21-17(23)12-25-18-20-10-11-22(18)14-8-6-13(19)7-9-14/h2-11H,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZFPCKJAGGONW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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